molecular formula C7H4BrNO3 B112248 2-Bromo-6-nitrobenzaldehyde CAS No. 20357-21-5

2-Bromo-6-nitrobenzaldehyde

Cat. No.: B112248
CAS No.: 20357-21-5
M. Wt: 230.02 g/mol
InChI Key: WRIAMYXQKSDDRP-UHFFFAOYSA-N
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Description

2-Bromo-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a yellow solid that is used in various chemical syntheses and research applications. The compound is characterized by the presence of both bromine and nitro functional groups attached to a benzaldehyde core, making it a versatile intermediate in organic chemistry.

Scientific Research Applications

2-Bromo-6-nitrobenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

2-Bromo-6-nitrobenzaldehyde is classified as having acute toxicity, both oral and dermal, and can cause skin irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It’s known that nitro compounds, such as 2-bromo-6-nitrobenzaldehyde, are often involved in reductive transformations . These transformations are of great importance for the chemical industry, with the products of these reactions, such as amines, being used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and surfactants .

Mode of Action

The mode of action of this compound is likely related to its nitro group. Nitro compounds can undergo selective reductive transformations in photocatalytic systems . The nitro group can be reduced to amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation . These transformations can occur under the action of light quanta, such as an electron and a hole, capable of initiating the transformation of substrate molecules .

Biochemical Pathways

The compound’s potential to undergo reductive transformations suggests it could influence various biochemical pathways, particularly those involving nitrogen-containing compounds .

Pharmacokinetics

The compound’s molecular weight (23002 g/mol) and its predicted boiling point (320.8±27.0 °C) suggest it may have moderate bioavailability.

Result of Action

Given its potential for reductive transformations, it’s plausible that the compound could influence cellular processes involving nitrogen-containing compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reductive transformations can occur under milder conditions in the presence of light, suggesting that light exposure could influence its activity . Additionally, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C , indicating that temperature and atmospheric conditions can impact its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-nitrobenzaldehyde can be synthesized from 2-nitrobenzaldehyde through a bromination reaction. The process involves the use of sulfuric acid and N-bromosuccinimide as reagents. The reaction is typically carried out under cooling conditions followed by irradiation at 45°C for about 45 minutes. The product is then extracted and purified to obtain a high yield of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-nitrobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzaldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Hydrogen Gas and Catalyst: Used for the reduction of the nitro group.

    Potassium Permanganate: Used for oxidation reactions.

Major Products:

    Substituted Benzaldehydes: Formed through nucleophilic substitution.

    2-Amino-6-bromobenzaldehyde: Formed through the reduction of the nitro group.

    2-Bromo-6-nitrobenzoic Acid: Formed through the oxidation of the aldehyde group.

Comparison with Similar Compounds

  • 2-Bromo-4-nitrobenzaldehyde
  • 4-Bromo-2-nitrobenzaldehyde
  • 3-Bromo-5-nitrobenzaldehyde

Comparison: 2-Bromo-6-nitrobenzaldehyde is unique due to the specific positioning of the bromine and nitro groups on the benzaldehyde ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may offer different reactivity patterns and selectivity in chemical syntheses, making it a distinct and valuable compound in research and industrial applications .

Properties

IUPAC Name

2-bromo-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIAMYXQKSDDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567716
Record name 2-Bromo-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20357-21-5
Record name 2-Bromo-6-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20357-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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